![molecular formula C17H19NO2S B2550492 1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one CAS No. 2260930-76-3](/img/structure/B2550492.png)
1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a methoxyphenyl group, a thiophene ring, and a dimethyl-substituted azetidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Core: The azetidinone core can be synthesized through a , which involves the of an imine with a ketene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a reaction, which involves the coupling of a boronic acid derivative with an aryl halide.
Incorporation of the Thiophene Ring: The thiophene ring can be incorporated through a , which involves the palladium-catalyzed coupling of an aryl halide with an alkene.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidinone core can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-2-yl)azetidin-2-one: Similar structure but with a different position of the thiophene ring.
1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(furan-3-yl)azetidin-2-one: Similar structure but with a furan ring instead of a thiophene ring.
1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(pyrrole-3-yl)azetidin-2-one: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness: 1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are required, such as in the development of organic semiconductors.
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-thiophen-3-ylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-17(2)15(13-8-9-21-11-13)18(16(17)19)10-12-4-6-14(20-3)7-5-12/h4-9,11,15H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJCKUXHYBPEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C1=O)CC2=CC=C(C=C2)OC)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
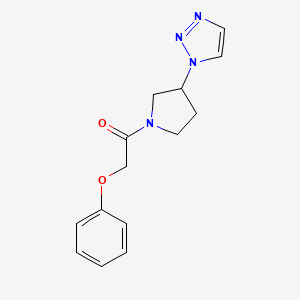
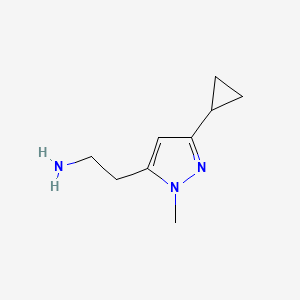
![{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE](/img/structure/B2550414.png)
![Ethyl 3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2550415.png)
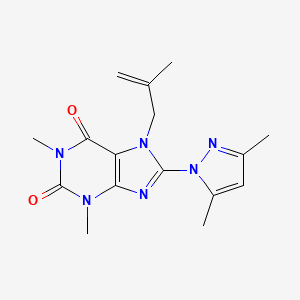
![2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2550417.png)
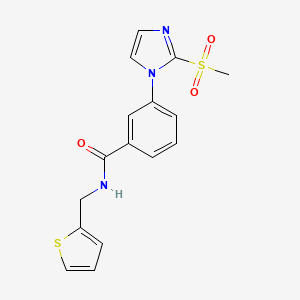
![11-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2550421.png)
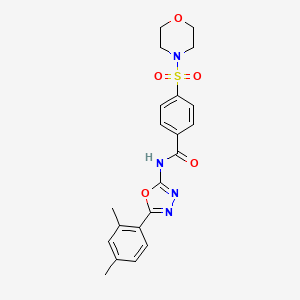
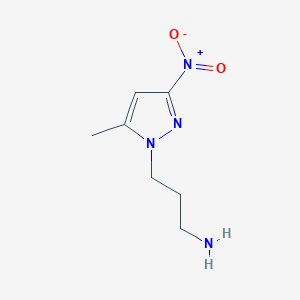
![2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2550428.png)
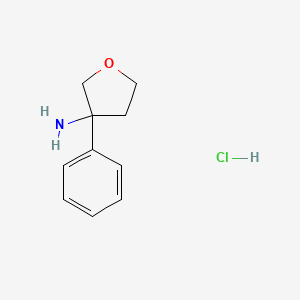
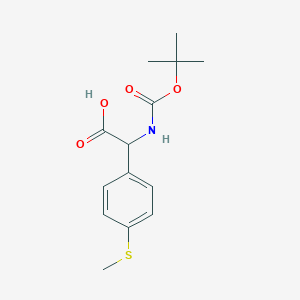
![N-benzyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550432.png)
